4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride
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Overview
Description
“4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride” is a chemical compound with the molecular weight of 239.54 . It is a salt with hydrochloride (HCl) as its counterion .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazones with α,β-ethylenic ketones . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The InChI code for “4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride” is1S/C7H11BrN2.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,1-3H3,(H,9,10);1H
. This indicates that the compound has a bromine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 3rd position on the pyrazole ring .
Scientific Research Applications
Synthesis of 1,4’-Bipyrazoles
This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis of Biologically Active Compounds
It is also used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can have a wide range of applications, from drug development to biochemical research.
Inhibition of Liver Alcohol Dehydrogenase
One of the 4-substituted pyrazoles, this compound has been shown to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body, and inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes . These complexes have potential applications in materials science and catalysis.
Synthesis of Hydrazine-Coupled Pyrazole Derivatives
Inspired by the appealing pharmacological profiles of related compounds, researchers have synthesized hydrazine-coupled pyrazole derivatives using this compound . These derivatives have potential effects on the solubility and interactions of target compounds with biological macromolecules.
Synthesis of Inhibitors
This compound is also used in the synthesis of various inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical process, and they are widely used in both research and therapeutic applications.
Mechanism of Action
Target of Action
It is known that similar 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
Pyrazole derivatives are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
It is known that similar 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , which plays a crucial role in the metabolism of alcohol.
Result of Action
Similar 4-substituted pyrazoles have been shown to inhibit liver alcohol dehydrogenase , which could potentially lead to alterations in alcohol metabolism.
properties
IUPAC Name |
4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKDTCFUZAANOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride |
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